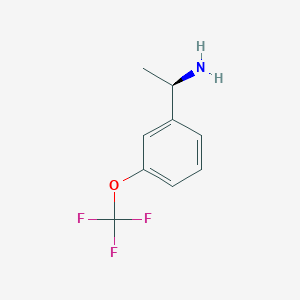

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

An In-depth Technical Guide to (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a chiral building block of increasing importance in medicinal chemistry. From its core physicochemical properties to its synthesis, stereochemical control, and strategic application in drug design, this document serves as a detailed resource for professionals engaged in the development of novel therapeutics.

Core Molecular Identity and Physicochemical Profile

This compound is a chiral primary amine distinguished by a trifluoromethoxy (-OCF₃) substituent at the meta-position of the phenyl ring. This functional group arrangement imparts a unique combination of lipophilicity, metabolic stability, and electronic properties that are highly desirable in modern drug discovery.

The trifluoromethoxy group is a fascinating bioisostere. While it significantly increases lipophilicity, similar to a tert-butyl group, its conformational and electronic properties are quite distinct. Unlike the electron-donating nature of alkyl groups, the -OCF₃ group is strongly electron-withdrawing, which can profoundly influence the pKa of the proximal amine and the molecule's interactions with biological targets. Furthermore, it is generally more resistant to metabolic degradation (e.g., P450-mediated oxidation) than corresponding methoxy or alkyl groups, often leading to improved pharmacokinetic profiles in drug candidates.

Table 1: Key Chemical and Physical Properties

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 370410-83-8 | Internal Verification |

| Racemate CAS | 477312-25-7 | [1] |

| HCl Salt CAS | 1391578-86-1 | [2] |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Calculated LogP | 2.95 | [1] |

| Predicted pKa | ~8.5 - 9.0 (Basic) | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

Note: pKa is an estimated value based on structurally similar phenethylamines, adjusted for the electron-withdrawing effect of the -OCF₃ group.

Synthesis and Stereochemical Control: A Practical Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on two key transformations: the formation of the racemic amine from its corresponding ketone and the subsequent resolution of the enantiomers.

Step 1: Synthesis of Racemic Amine via Reductive Amination

The most direct and widely used method for preparing the racemic amine is the reductive amination of 3'-(trifluoromethoxy)acetophenone. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, which is then immediately reduced to the desired primary amine.

Mechanism Insight: Ammonium formate or a combination of ammonia with a reducing agent like sodium cyanoborohydride (NaBH₃CN) is typically employed. NaBH₃CN is particularly effective because it is selective for the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct[3]. The Leuckart-Wallach reaction, which uses formic acid and an amine source, is an alternative classical method[4].

Experimental Protocol: Racemic Amine Synthesis

-

Reaction Setup: To a solution of 3'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (5-10 mL per gram of ketone), add ammonium acetate (5-10 eq).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) portion-wise while maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 4M NaOH to a pH >12 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic 1-(3-(trifluoromethoxy)phenyl)ethanamine. The product can be further purified by silica gel chromatography if necessary.

Step 2: Chiral Resolution via Diastereomeric Salt Crystallization

With the racemic amine in hand, the critical step is the separation of the (R) and (S) enantiomers. The most established and scalable method for this is diastereomeric salt crystallization[5][6]. This technique relies on reacting the racemic amine (a base) with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent system, allowing one to be selectively crystallized.

Choice of Resolving Agent: L-(+)-Tartaric acid is a common and cost-effective choice for resolving chiral amines. The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical screening for optimal results.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 0.6 eq) in the same solvent, heating gently if required.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then potentially store at 4°C for several hours to maximize crystallization.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent.

-

Enantiomeric Purity Check: A small sample of the salt should be treated with a base (e.g., NaOH solution) and extracted with an organic solvent to liberate the free amine. The enantiomeric excess (e.e.) of this amine is then determined using chiral HPLC.

-

Recrystallization (if needed): If the desired enantiomeric purity is not achieved, recrystallize the salt from a fresh portion of the hot solvent to improve the e.e.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt (which contains the desired (R)-enantiomer) in water and basify with NaOH solution to pH >12. Extract the liberated (R)-amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Caption: Synthetic and resolution workflow for producing enantiopure (R)-amine.

Analytical and Spectroscopic Profile

Confirming the identity, purity, and stereochemical integrity of this compound requires a suite of analytical techniques. NMR and Mass Spectrometry are used for structural confirmation, while chiral HPLC is essential for quantifying enantiomeric purity.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~7.1-7.4 ppm (m, 4H, Ar-H): Complex multiplet for the aromatic protons. ~4.2-4.4 ppm (q, 1H, CH): Quartet for the methine proton adjacent to the methyl group. ~1.6 ppm (br s, 2H, NH₂): Broad singlet for the amine protons (position is solvent-dependent and exchanges with D₂O). ~1.4-1.5 ppm (d, 3H, CH₃): Doublet for the methyl protons. |

| ¹³C NMR | ~149 ppm (q, C-OCF₃): Carbon attached to the trifluoromethoxy group, may show quartet coupling to fluorine. ~120-145 ppm: Multiple signals corresponding to the aromatic carbons. ~121 ppm (q, OCF₃): The trifluoromethyl carbon itself, a strong quartet due to C-F coupling. ~50 ppm (CH): Methine carbon. ~24 ppm (CH₃): Methyl carbon. |

| ¹⁹F NMR | ~ -58 to -60 ppm (s, 3F, -OCF₃): A sharp singlet is expected for the three equivalent fluorine atoms. The exact chemical shift is relative to a standard like CFCl₃[7]. |

| Mass Spec (EI) | m/z 205 (M⁺): Molecular ion peak. m/z 190 ([M-CH₃]⁺): Fragmentation peak corresponding to the loss of a methyl group. |

Strategic Role in Medicinal Chemistry and Drug Development

The value of this specific chiral amine lies in its utility as a sophisticated building block for creating complex drug molecules. Its structural features are deliberately chosen to address key challenges in drug design.

-

Chiral Recognition: The stereocenter is fundamental. Biological systems are chiral, and often only one enantiomer of a drug will bind to the target receptor or enzyme with high affinity. The other enantiomer may be inactive or, in some cases, cause off-target effects.

-

Lipophilicity and Permeability: The calculated LogP of ~2.95 suggests a high degree of lipophilicity. This property is critical for enabling a molecule to cross cellular membranes and potentially the blood-brain barrier, making it a valuable scaffold for CNS-targeting agents[8].

-

Metabolic Stability: The -OCF₃ group is significantly more stable to oxidative metabolism than a simple methoxy (-OCH₃) group. This can translate to a longer half-life and improved bioavailability for the final drug compound.

-

Target Engagement: The primary amine serves as a crucial chemical handle. It can act as a hydrogen bond donor, a basic center for salt formation (improving solubility and handling), or a nucleophile for covalently linking the scaffold to other parts of a drug molecule.

Caption: Relationship between structural properties and drug development advantages.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The safety profile is primarily derived from data on the racemic mixture and its salts.

-

Hazard Classification: Typically classified with the GHS07 pictogram (Harmful/Irritant).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation[1].

-

-

Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention.

-

References

-

American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved February 14, 2026, from [Link]

-

Lin, J., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 14, 2026, from [Link]

-

Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Properties. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol Properties. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of acetophenone using a CpRh(III) catalyst*. Retrieved February 14, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved February 14, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound hydrochloride | 1391578-86-1 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. colorado.edu [colorado.edu]

- 8. CAS 127852-21-5: (S)-1-[3-(Trifluoromethyl)phenyl]ethylami… [cymitquimica.com]

Literature review of 3-trifluoromethoxy benzylamine derivatives

Abstract

This technical guide provides a comprehensive literature review on the synthesis, properties, and applications of 3-trifluoromethoxy benzylamine and its derivatives. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, which can enhance metabolic stability, lipophilicity, and target binding affinity. We will explore the primary synthetic routes to the core structure, including the catalytic reduction of nitriles and reductive amination of aldehydes, providing detailed experimental protocols. Furthermore, this guide will delve into common derivatization strategies and showcase case studies where this moiety has been incorporated into biologically active molecules. The content is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable chemical building block in their work.

The Strategic Importance of the 3-Trifluoromethoxy Benzylamine Scaffold

In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1] The benzylamine framework is a privileged scaffold, appearing in numerous bioactive compounds and natural products.[2] The combination of this scaffold with a 3-trifluoromethoxy substituent creates a building block with a highly desirable profile for drug discovery.

The Trifluoromethoxy Group: A Bioisostere with Unique Properties

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in drug design, acting as a bioisostere for groups like methoxy (-OCH3) or chloro (-Cl) but with distinct advantages.[3]

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents available to chemists. This property can significantly improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[1] Replacing a metabolically labile group (like a methoxy group) with a trifluoromethoxy group can extend a drug candidate's half-life.

-

Modulation of Electronic Properties : The -OCF3 group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This can significantly alter the pKa of nearby functionalities, such as the benzylamine nitrogen, influencing its ionization state at physiological pH and its ability to form key interactions with biological targets.[3]

The Benzylamine Moiety: A Versatile Chemical Handle

The primary amine of the benzylamine scaffold serves as a versatile anchor point for a wide array of chemical modifications. This "handle" allows for the systematic exploration of chemical space around a core pharmacophore through reactions such as:

-

N-Acylation to form amides and sulfonamides.

-

N-Alkylation to introduce new substituents.

-

Reductive amination to build more complex secondary and tertiary amines.[4]

-

Formation of ureas, thioureas, and guanidines.

This versatility makes the 3-(trifluoromethoxy)benzylamine scaffold an ideal starting point for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Synthetic Strategies and Methodologies

The successful application of 3-(trifluoromethoxy)benzylamine derivatives begins with efficient and scalable access to the core intermediate. Two primary retrosynthetic disconnections are most common: the reduction of a nitrile and the reductive amination of an aldehyde.

Route A: Catalytic Hydrogenation of 3-(Trifluoromethoxy)benzonitrile

The reduction of an aromatic nitrile to a primary amine is a robust and widely used industrial transformation. This route is attractive due to the commercial availability of 3-(trifluoromethoxy)benzonitrile.

The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur if the initially formed primary amine reacts with an imine intermediate.[5] Another potential side reaction, particularly with palladium catalysts, is hydrogenolysis, which can cleave the C-N bond to yield toluene derivatives.[6]

Caption: Workflow for Nitrile Reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation of 3-(Trifluoromethoxy)benzonitrile

This protocol utilizes triethylammonium formate as a safer alternative to hydrogen gas.[7][8]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethoxy)benzonitrile (1.0 eq), 5% Palladium on Carbon (Pd/C, 5-10 mol%), and a 5:2 mixture of ethanol and water.

-

Reagent Addition: Add triethylammonium formate (3-5 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove formic acid and triethylamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(trifluoromethoxy)benzylamine.

-

Purification: If necessary, purify the product by silica gel column chromatography or distillation under reduced pressure.

Route B: Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde

Reductive amination is one of the most versatile methods for amine synthesis, involving the in situ formation and reduction of an imine or iminium ion.[4][9] This method is particularly useful for synthesizing N-substituted derivatives directly. For the synthesis of the parent primary amine, ammonia or an ammonia equivalent is used.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it can be added directly to the mixture of the aldehyde and amine.[4]

-

Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and the desired amine (primary or secondary, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation (Optional): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines or hindered aldehydes, adding a dehydrating agent like molecular sieves can be beneficial.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.

-

Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography.

Comparative Analysis of Routes

| Feature | Route A: Nitrile Hydrogenation | Route B: Reductive Amination |

| Precursor Availability | 3-(Trifluoromethoxy)benzonitrile is commercially available. | 3-(Trifluoromethoxy)benzaldehyde is commercially available. |

| Scalability | Generally well-suited for large-scale industrial synthesis. | Very scalable, common in medicinal chemistry labs. |

| Versatility | Primarily yields the primary amine. | Excellent for direct synthesis of N-substituted derivatives. |

| Key Challenges | Catalyst poisoning, over-reduction, and byproduct formation.[5][6] | Handling of hydride reagents, purification from excess amine. |

| Safety Considerations | Use of flammable H2 gas (if not using transfer hydrogenation). | Hydride reagents are water-reactive. |

Applications in Drug Discovery

The 3-(trifluoromethoxy)benzylamine scaffold and its close analogs are found in a variety of compounds investigated for therapeutic applications. The strategic placement of the -OCF3 group is often key to achieving the desired biological activity and pharmacokinetic profile.

Case Study: TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a target for the development of new analgesics. Structure-activity relationship studies have explored various substituted benzylamine derivatives as potent TRPV1 antagonists. In these series, a trifluoromethyl group (a close surrogate for trifluoromethoxy) on the benzylamine C-region was found to be optimal for potency. For instance, compounds incorporating a 4-(trifluoromethyl)benzylamide moiety have shown excellent potency (Ki = 0.3 nM) and demonstrated analgesic activity in neuropathic pain models.[10][11] This highlights the importance of the fluorinated substituent in optimizing interactions within the receptor binding pocket.

Case Study: Angiogenesis Inhibitors

Patents have disclosed substituted benzylamine derivatives as potential angiogenesis inhibitors for the treatment of cancer.[12] These molecules often feature a trifluoromethyl or trifluoromethoxy group on one of the aromatic rings. The role of the fluorinated group in these compounds is likely multifaceted, contributing to improved metabolic stability and enhancing lipophilicity to favor cell penetration and interaction with intracellular targets involved in the angiogenesis pathway.[12]

Use as a Synthetic Building Block

Beyond being the core of a final drug molecule, 3-(trifluoromethyl)benzylamine has been used as a key intermediate in the synthesis of other compound classes. For example, it has been used to prepare 6-substituted purine derivatives, which are a well-known class of compounds with a wide range of biological activities, including anti-cancer and antiviral properties.[13]

Conclusion and Future Perspectives

The 3-trifluoromethoxy benzylamine scaffold represents a highly valuable and versatile platform for the development of new pharmaceuticals and agrochemicals. The unique combination of the benzylamine's chemical tractability and the trifluoromethoxy group's ability to confer desirable ADME properties makes it a compelling choice for lead optimization campaigns. Key synthetic routes via nitrile hydrogenation and aldehyde reductive amination are robust and adaptable, allowing for the generation of diverse chemical libraries. As our understanding of the nuanced roles of fluorine in molecular recognition and metabolism continues to grow, we anticipate that derivatives of 3-trifluoromethoxy benzylamine will continue to feature prominently in the discovery of novel, high-performance molecules.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Jesús, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009). [Link]

-

Podyacheva, E., et al. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717-7721. [Link]

-

Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(7), 1559-1565. [Link]

-

Borah, A. J., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6241. [Link]

-

Lee, O. Y., et al. (2008). Reductive amination between aldehydes or ketones and amines occurs smoothly within the hydrophobic cores of nanomicelles in water. The Journal of Organic Chemistry, 73(22), 8829-8837. [Link]

-

Kim, D. H., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(23), 7451-7463. [Link]

- Connell, R. D., & Beebe, J. A. (2004). Substituted benzylamine derivatives and methods of use.

-

Legraverend, M., et al. (2001). Synthesis of a new series of purine derivatives and their anti-cyclin-dependent kinase activities. Journal of Heterocyclic Chemistry, 38(1), 299-303. [Link]

-

Lennon, D., & Hamilton, N. G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Catalysis Today, 126(1-2), 219-223. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine. PubChem Compound Summary for CID 145264. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. PubChem Compound Summary for CID 75962. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hidenanalytical.com [hidenanalytical.com]

- 7. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2004007457A2 - Substituted benzylamine derivatives and methods of use - Google Patents [patents.google.com]

- 13. 3-(Trifluoromethyl)benzylamine | CAS 2740-83-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Metabolic Stability Profile of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine in Drug Design

[1]

Executive Summary

This compound (CAS: 127852-30-6) represents a "privileged scaffold" in lead optimization.[1] Its value lies in the synergistic combination of the

Physicochemical & Structural Analysis

The metabolic fate of this molecule is dictated by its electronic and steric environment. The (R)-configuration and the meta-substitution pattern are deliberate design choices that influence enzyme affinity (K

The Trifluoromethoxy Effect

The -OCF

| Parameter | -H (Unsubstituted) | -OCH | -OCF | Impact on Stability |

| Hammett | 0.00 | -0.27 (Donor) | +0.35 (Withdrawing) | Deactivates ring towards CYP oxidations.[1] |

| Hansch | 0.00 | -0.02 | +1.04 | Increases enzyme affinity but blocks polarity-based excretion.[1] |

| Bond Energy | C-H (~99 kcal/mol) | C-O (~85 kcal/mol) | C-F (~116 kcal/mol) | -OCF |

The -Methyl Shield

Primary phenethylamines are rapidly degraded by Monoamine Oxidases (MAO).[1] The introduction of the

Metabolic Pathways & Liabilities[3]

Understanding the specific metabolic vulnerabilities is crucial for designing analogs.

Phase I: Oxidative Deamination (MAO-A/B)

While the

-

Mechanism: MAO catalyzes the oxidation of the amine to an imine, which hydrolyzes to the corresponding ketone (Acetophenone derivative) and ammonia.

-

Stereoselectivity: MAO isoforms exhibit stereoselectivity. For amphetamine-like scaffolds, the (R)-enantiomer often exhibits higher binding affinity (lower K

) but slower turnover (V

Phase I: Aromatic Hydroxylation (CYP450)[1]

-

Site of Attack: Typically the para-position relative to the electron-donating alkyl chain.

-

-OCF

Influence: The electron-withdrawing nature of the -OCF

Phase II: Glucuronidation[1]

-

Pathway: UGT-mediated N-glucuronidation.[1]

-

Risk: Primary amines are nucleophilic enough to be directly conjugated. This is often a clearance route for sterically hindered amines that escape oxidative deamination.

Pathway Visualization

The following diagram maps the potential metabolic fate of the compound.

Caption: Metabolic fate map showing the blockade of O-dealkylation by the trifluoromethoxy group and the retardation of deamination by the alpha-methyl group.[1]

Experimental Assessment Protocols

To validate the stability of this building block in a lead compound, the following Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal standards and positive controls.[1]

In Vitro Microsomal Stability Protocol

Objective: Determine the Intrinsic Clearance (CL

Materials:

-

Test Compound: this compound (10 mM DMSO stock).[1]

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl

).[1] -

Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Workflow:

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (100 mM, pH 7.4). -

Pre-incubation: Mix 30

L of microsomes (final conc. 0.5 mg/mL) with 370 -

Initiation: Add 100

L of NADPH regenerating system to initiate the reaction. (Total volume 500 -

Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50

L aliquots. -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -

Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis:

Plot ln(% Remaining) vs. Time.[1] The slope (

Assay Workflow Diagram

Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Strategic Applications in Lead Optimization

When utilizing this compound in drug design, consider the following strategic implications:

-

Bioisosteric Replacement:

-

Replace -Cl or -CF

with -OCF -

Replace -OCH

with -OCF

-

-

Chiral Preference:

-

The (R)-enantiomer is frequently the preferred scaffold for CNS-active agents targeting monoamine transporters or receptors.[1] Ensure enantiomeric purity (>98% ee) is maintained, as the (S)-enantiomer may have a significantly different metabolic and toxicological profile.

-

-

Toxicity Check:

-

While the -OCF

group is stable, always monitor for the release of fluoride ions or the formation of quinone-methides if the phenyl ring is further substituted with electron-donating groups.

-

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Silverman, R. B. (1984). Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine.[1][3] Biochemistry. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. Link[1]

Lipophilicity and LogP values of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

An In-Depth Technical Guide to the Lipophilicity and LogP of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

This guide provides a comprehensive analysis of lipophilicity and its quantitative descriptor, the partition coefficient (LogP), with a specific focus on the pharmaceutical intermediate, this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental and computational protocols, grounding all claims in authoritative standards.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and pharmacology. It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] An optimal degree of lipophilicity is essential for a molecule to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The most widely accepted measure of lipophilicity is the n-octanol/water partition coefficient (P), typically expressed in its logarithmic form, LogP.[2][5] It quantifies the equilibrium distribution of a neutral compound between an aqueous phase (simulating physiological fluids) and a lipophilic phase (n-octanol, mimicking biological membranes).

Equation 1: The Partition Coefficient (LogP)

For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for both the neutral and ionized species at a specific pH, most commonly physiological pH 7.4.[2][6]

This guide focuses on This compound , a chiral amine often used as a building block in the synthesis of pharmacologically active agents. Its structural features—a basic amine group, an aromatic ring, and a highly lipophilic trifluoromethoxy group—make its LogP a critical parameter influencing the properties of its derivatives.

Compound Profile:

-

IUPAC Name: (1R)-1-[3-(Trifluoromethoxy)phenyl]ethanamine[7]

-

CAS Number: 477312-25-7[7]

-

Molecular Formula: C₉H₁₀F₃NO[7]

-

Molecular Weight: 205.18 g/mol [7]

-

Structure:

(Self-generated image for illustrative purposes)

Computational Prediction of LogP

Before undertaking experimental work, in silico prediction provides a rapid and cost-effective estimation of LogP.[8] These methods are invaluable for prioritizing compounds for synthesis and for high-throughput screening.[8] Computational models primarily use two approaches:

-

Fragment-based methods: These algorithms dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions. Proximity factors are often applied to correct for interactions between fragments. CLOGP is a well-known example of this approach.[9]

-

Atom-based methods: These methods sum the contributions of individual atoms based on their type and connectivity. ALOGP is a prominent example.[5]

Various software platforms employ these and other advanced algorithms, including machine learning models, to predict LogP.[10][11][12][13]

Table 1: Predicted LogP Values for this compound

| Prediction Method/Source | Predicted LogP Value | Principle |

| XLogP3 (PubChem)[14] | 2.1 | Atom-based method with corrective factors |

| Fluorochem[7] | 2.95 | Proprietary fragment-based or atomistic algorithm |

| ALOGPS[10] | 2.59 (Calculated using SMILES) | Associative neural network based on E-state indices |

| ChemAxon[6] | 2.45 (Calculated using SMILES) | Fragment-based method with extensive training data |

Note: Values for ALOGPS and ChemAxon were calculated by the author using their publicly available prediction tools for illustrative purposes.

The variance in these predicted values underscores a critical principle: in silico models are powerful but serve as estimations. The presence of the trifluoromethoxy group, in particular, can challenge some prediction algorithms due to its unique electronic properties. Therefore, experimental determination is essential for obtaining a definitive value for regulatory and QSAR modeling purposes.

Experimental Determination of LogP

Experimental methods provide the most accurate and reliable LogP values. The two most recognized methods are the Shake-Flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), both of which are standardized by the Organisation for Economic Co-operation and Development (OECD).[15][16][17]

The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is considered the "gold standard" for LogP determination.[18][19] It involves the direct measurement of a compound's concentration in n-octanol and water after the two-phase system has reached equilibrium.

Causality Behind the Protocol:

-

Solvent Pre-saturation: Both n-octanol and the aqueous buffer must be mutually saturated before the experiment. This is a critical step to prevent volume changes during equilibration, which would alter the final concentrations and lead to an inaccurate LogP value.

-

Temperature Control: Partitioning is a thermodynamic process. The test must be conducted at a constant temperature (typically 20-25°C) to ensure reproducibility.

-

Concentration Limits: The concentration of the solute should not exceed 0.01 mol/L in either phase to avoid self-association or other non-ideal behaviors.

-

pH Control: Since the target compound is a primary amine, its ionization state is pH-dependent. To measure the true LogP (of the neutral species), the aqueous phase must be buffered to a pH at least 2 units above the compound's pKa.

-

Self-Validation: The OECD guideline recommends performing the experiment with at least two different phase volume ratios and preferably three different initial solute concentrations. The resulting six logP values should fall within a range of ± 0.3 units to ensure the result is robust and independent of these variables.

Workflow for Shake-Flask LogP Determination

Caption: Workflow for the OECD 117 RP-HPLC Method.

Step-by-Step Protocol: RP-HPLC Method

-

System Setup:

-

Equip an HPLC system with a C18 column and a UV detector.

-

Prepare an isocratic mobile phase (e.g., 60:40 methanol:water). The aqueous portion should be buffered as in the Shake-Flask method.

-

Set a constant flow rate and column temperature.

-

-

Calibration:

-

Prepare solutions of at least 5-6 reference standards with certified LogP values that span the expected range (e.g., from 1.0 to 4.0).

-

Inject a non-retained compound (e.g., uracil) to determine the column void time (t₀).

-

Inject each reference standard individually and record its retention time (tR).

-

For each standard, calculate the retention factor, k = (tR - t₀) / t₀.

-

Construct a calibration curve by plotting log k versus the literature LogP value for each standard. The plot should be linear with a correlation coefficient (r²) > 0.98.

-

-

Sample Analysis:

-

Prepare a dilute solution of this compound in the mobile phase.

-

Inject the sample onto the HPLC system under the identical conditions used for the standards and record its retention time (tR).

-

-

Calculation:

-

Calculate log k for the test compound using its measured tR.

-

Using the linear regression equation from the calibration curve (y = mx + c, where y = log k and x = LogP), interpolate the LogP of the test compound.

-

Conclusion and Field Insights

This guide has detailed the theoretical and practical framework for assessing the lipophilicity of this compound. The computational predictions, ranging from 2.1 to 2.95, provide a valuable preliminary estimate, highlighting the compound as moderately lipophilic. The variance among these predictions emphasizes the necessity of rigorous experimental validation.

For drug development professionals, an experimentally determined LogP value between 2 and 3 is often considered favorable for oral bioavailability. Both the gold-standard Shake-Flask method and the high-throughput HPLC method provide robust, internationally accepted pathways to generate this critical data. [15]The choice between them depends on the required accuracy, available resources, and the stage of the development pipeline. For lead optimization, the HPLC method is often sufficient, while for final candidate profiling and regulatory submission, the Shake-Flask method is preferred.

Understanding and accurately measuring the LogP of key intermediates like this compound is not merely an academic exercise; it is a foundational step in designing and developing safe and effective medicines with optimized pharmacokinetic properties.

References

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

-

CompuDrug. PrologP. Available from: [Link]

-

Laboratory Talk. Software simplifies LogP calculation. (2006). Available from: [Link]

-

Scribd. Shake Flask Method. Available from: [Link]

-

OECD. OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). Available from: [Link]

- Andrés, A., et al. "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral". Journal of Pharmaceutical and Biomedical Analysis.

-

Stanković, M., et al. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases". Journal of the Serbian Chemical Society. (2019). Available from: [Link]

-

ACS Publications. "High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier". Analytical Chemistry. Available from: [Link]

-

Kujawski, J. "The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview". Computational Methods in Science and Technology. (2012). Available from: [Link]

-

Andrés, A., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts". European Journal of Pharmaceutical Sciences. (2015). Available from: [Link]

-

OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

PubChem. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. Available from: [Link]

-

IUPAC. "Glossary of terms used in computational drug design, part II". Pure and Applied Chemistry. (2006). Available from: [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Available from: [Link]

-

Norecopa. OECD Guidelines for the testing of chemicals and related documents. (2021). Available from: [Link]

-

IUPAC. Compendium of Chemical Terminology (Gold Book): log P. Available from: [Link]

-

IUPAC. Compendium of Chemical Terminology (Gold Book): CLOGP values. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

ResearchGate. Calculated Log P Values for the Investigated Compounds. Available from: [Link]

-

ChemAxon. LogP and logD calculations. Available from: [Link]

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Available from: [Link]

-

ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). Available from: [Link]

-

Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Available from: [Link]

-

PMC. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Available from: [Link]

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. dl.chemaxon.com [dl.chemaxon.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. acdlabs.com [acdlabs.com]

- 12. PrologP | www.compudrug.com [compudrug.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine: Identifiers, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethoxy group at the meta position of the phenyl ring, impart unique physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. The trifluoromethoxy moiety can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. This guide provides an in-depth overview of the chemical identifiers, physicochemical properties, synthesis, and analytical methods for this important chiral building block.

Chemical Identity and Molecular Descriptors

Accurate identification of this compound is crucial for research and development activities. The primary identifiers and molecular descriptors for this compound are summarized below.

| Identifier | Value |

| Chemical Name | (1R)-1-[3-(Trifluoromethoxy)phenyl]ethanamine |

| CAS Number | 1228542-85-5 |

| Racemic CAS Number | 477312-25-7[1] |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| InChI | InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-6H,13H2,1H3/t6-/m1/s1 |

| InChIKey | XRRKIDIISISOKH-LURJTMIESA-N |

| Canonical SMILES | CC(C1=CC(=CC=C1)OC(F)(F)F)N |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in synthesis and drug design.

| Property | Value | Source |

| Appearance | Liquid | [Vendor Data] |

| Purity | Typically ≥95% | [Vendor Data] |

| Boiling Point | 199.6 ± 40.0 °C at 760 mmHg | [Predicted] |

| Flash Point | 74.5 ± 27.3 °C | [Predicted] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key step in its utilization as a chiral building block. The primary strategies involve asymmetric synthesis or the resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. One of the most effective methods for synthesizing chiral amines is through the use of transaminases. These enzymes catalyze the asymmetric amination of a prochiral ketone, in this case, 3'-(trifluoromethoxy)acetophenone, to yield the corresponding chiral amine with high enantiomeric excess.

Expert Insight: The use of (R)-selective transaminases is often preferred over kinetic resolution of a racemic amine because it can theoretically achieve a 100% yield of the desired enantiomer.[2] The enzyme's active site provides a chiral environment that directs the addition of the amino group to one face of the ketone, leading to the stereoselective formation of the (R)-amine.

Illustrative Asymmetric Synthesis Workflow:

Sources

The Trifluoromethoxy Group in Chiral Amines: A Technical Guide to an Emerging Bioisostere

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. While the trifluoromethyl (-CF3) group is a well-established bioisostere, its oxygenated counterpart, the trifluoromethoxy (-OCF3) group, presents a more nuanced and, in many ways, more potent alternative for fine-tuning molecular properties. This technical guide provides an in-depth exploration of the bioisosteric applications of the trifluoromethoxy group within the context of chiral amines, a critical pharmacophore in a vast array of therapeutics. We will delve into the unique electronic and steric properties of the -OCF3 group, examine synthetic strategies for the enantioselective introduction of this moiety, and discuss its application in drug design through the lens of bioisosterism. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethoxy chiral amines in their discovery programs.

The Trifluoromethoxy Group: A Bioisostere with Unique Advantages

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties, is a fundamental strategy in drug design.[1] The trifluoromethoxy group has emerged as a compelling bioisostere for a variety of functional groups, most notably the methoxy (-OCH3) and the trifluoromethyl (-CF3) groups.

Physicochemical Properties of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from its unique combination of electronic and steric properties:

-

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2] This is significantly higher than that of the trifluoromethyl group (+0.88) and the methoxy group (-0.02).[3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and bioavailability.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][5] This contrasts with the methoxy group, which is prone to O-dealkylation.[5] This increased metabolic stability can lead to a longer drug half-life and reduced patient-to-patient variability.[3]

-

Electronic Effects: The -OCF3 group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. However, the oxygen atom's lone pairs can participate in a weak electron-donating resonance effect.[6] This dual nature allows for fine-tuning of the electronic properties of an aromatic ring, influencing pKa and interactions with biological targets.[6]

-

Conformational Influence: The trifluoromethoxy group is sterically larger than a methoxy group and can influence the conformation of a molecule, which can be crucial for optimizing binding to a target protein.

The Trifluoromethoxy Group as a Bioisostere

The trifluoromethoxy group can be considered a "super-halogen" or a pseudohalogen, and it serves as a bioisostere for:

-

Methoxy Group: As a more lipophilic and metabolically stable alternative, the -OCF3 group can enhance pharmacokinetic properties while maintaining or improving biological activity.[3]

-

Trifluoromethyl Group: While both are electron-withdrawing and metabolically stable, the -OCF3 group is more lipophilic and has a different steric profile and electronic influence due to the oxygen atom. This can lead to different binding interactions and improved pharmacokinetic profiles.[3][5]

-

Other Groups: In certain contexts, the -OCF3 group can also be a bioisostere for other groups like isopropyl or even a chlorine atom, offering a unique set of properties to explore in structure-activity relationship (SAR) studies.[3]

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity (π) | -0.02 | +0.88 | +1.04 |

| Electronic Effect | Strong donating (resonance) | Strong withdrawing (inductive) | Strong withdrawing (inductive), Weak donating (resonance) |

| Metabolic Stability | Prone to O-dealkylation | High | Very High |

| Steric Size | Smaller | Larger | Larger |

Synthesis of Trifluoromethoxy Chiral Amines: Strategies and Challenges

The synthesis of chiral amines bearing a trifluoromethoxy group is a developing area of research. While direct enantioselective methods are still emerging, several strategies can be employed, often involving the synthesis of a trifluoromethoxylated precursor followed by the introduction of the chiral amine center.

Synthesis of Key Precursors: ortho-Trifluoromethoxylated Anilines

A valuable precursor for a range of trifluoromethoxy-containing compounds, including chiral amines, is ortho-trifluoromethoxylated aniline. A user-friendly, two-step protocol has been developed for their synthesis.[7][8]

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [7]

Step 1: O-Trifluoromethylation of N-aryl-N-hydroxyacetamide

-

To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1a) in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3).

-

To this mixture, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).

Step 2: Thermally Induced Intramolecular OCF3-Migration

-

Dissolve the intermediate 2a in nitromethane.

-

Heat the solution to 120 °C.

-

Monitor the reaction for the formation of the product.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).

This protocol is notable for its use of bench-stable reagents and its tolerance of various functional groups, making it a valuable tool for accessing a range of ortho-trifluoromethoxylated aniline derivatives.[7]

Caption: Workflow for bioisosteric replacement with a trifluoromethoxy group.

Conclusion and Future Perspectives

The trifluoromethoxy group offers a unique and powerful set of physicochemical properties that make it an increasingly attractive bioisostere in drug design. When incorporated into a chiral amine scaffold, it has the potential to address key challenges in drug discovery, including metabolic instability, suboptimal lipophilicity, and undesirable pKa.

While the direct, catalytic enantioselective synthesis of trifluoromethoxy chiral amines is an area that warrants further exploration, the existing synthetic methodologies for related fluorinated compounds provide a strong foundation for future research. As our understanding of the nuanced effects of the trifluoromethoxy group grows, and as new synthetic tools become available, we can expect to see the increased application of trifluoromethoxy chiral amines in the development of the next generation of therapeutics. The continued investigation into this unique molecular building block holds great promise for the discovery of safer and more effective medicines.

References

- Deng, L., & Wu, Y. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society.

- Douglas, C. J., & Overman, L. E. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

- Fasan, R., & Chen, K. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester.

- Gao, B., & Li, W. (2016). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing).

- Gao, B., & Li, W. (2015).

- Deng, L., & Wu, Y. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.

- Álvarez, E., & Fernández, R. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.

- Gao, B., & Li, W. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).

- Matos, M. J., & Novás, M. (2025).

- Greig, I. R., & Zanda, M. (2019).

- BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.

- Gilmour, R. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis.

- Gilmour, R. (2021). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- Álvarez, E., & Fernández, R. (2022).

- Greig, I. R., & Zanda, M. (2019).

- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.

- Matos, M. J., & Novás, M. (2025).

- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Matos, M. J., & Novás, M. (2025).

- Greig, I. R., & Zanda, M. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- Ngai, M.-Y., & Feng, P. (2016).

- Onys'ko, P. P., & Rassukana, Y. V. (2023).

- Soloshonok, V. A. (2025).

- Deng, L., & Wu, Y. (2016). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society - Figshare.

- JoVE. (2022).

- Matos, M. J., & Novás, M. (2025). Trifluoromethoxy-containing pharmaceutical drugs.

- Soloshonok, V. A. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Bioactivity: A Technical Guide to Fluorinated Chiral Ethylamines

The Bioisosteric Imperative

In the high-stakes arena of modern drug discovery, the ethylamine moiety (

The strategic introduction of fluorine into this scaffold—specifically creating fluorinated chiral ethylamines —has emerged as a definitive solution. Fluorine acts as a "bioisostere with benefits." It mimics hydrogen in steric size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but mimics the hydroxyl group electronically. This guide explores the physicochemical causality, synthetic evolution, and practical application of this critical motif.

Physicochemical Core: The Gauche Effect & pKa Modulation

To successfully deploy fluorinated ethylamines, one must understand the underlying physical forces. The most critical is the Gauche Effect .

The Gauche Effect

In non-fluorinated alkyl chains, substituents typically adopt an anti conformation to minimize steric repulsion. However, in 2-fluoroethylamine systems, the molecule preferentially adopts a gauche conformation (dihedral angle ~60°).

Why?

-

Hyperconjugation: Electron density donates from the

bonding orbital into the low-lying -

Electrostatics: In the protonated ammonium form (the physiological state), there is a stabilizing electrostatic attraction between the electronegative fluorine (

) and the positively charged ammonium (

pKa Attenuation

The high electronegativity of fluorine pulls electron density through the

Table 1: Impact of Fluorination on Ethylamine Basicity

| Compound Structure | Substitution Pattern | Approx.[1][2][3][4][5] pKa (Conjugate Acid) | Pharmacological Impact |

| Ethylamine (Parent) | ~10.7 | High basicity; often poor membrane perm.[1] | |

| ~9.0 | Reduced basicity; enhanced lipophilicity.[1] | ||

| ~7.3 | Neutral at physiological pH; high BBB perm.[1] | ||

| ~5.7 | Very low basicity; metabolic blocking.[1] |

Historical Evolution of Synthesis

The history of synthesizing these molecules is defined by the struggle to control the Aziridinium Ion .

The "Dark Ages": DAST and the Aziridinium Problem

Early attempts to synthesize chiral

The Mechanism of Failure: The nitrogen lone pair is faster than the external fluoride source. It attacks the activated alcohol (leaving group), forming a transient, highly strained aziridinium intermediate . The fluoride ion then attacks this ring. If the ring opens at the "wrong" carbon, the result is a regioisomer or a racemate, destroying the carefully set chirality.

Figure 1: The Aziridinium Rearrangement.[1] Direct fluorination of amino alcohols often leads to scrambling of stereochemistry via an aziridinium intermediate.

The Modern Era: Cyclic Sulfamidates

To solve the aziridinium problem, chemists developed the Cyclic Sulfamidate strategy. This is currently the "Gold Standard" for synthesizing chiral

Why it works:

-

N-Protection: The nitrogen is tied up in a sulfamidate ring, reducing its nucleophilicity and preventing aziridinium formation.

-

Leaving Group: The cyclic sulfate/sulfamidate is an excellent leaving group.

-

Inversion: The fluoride attacks the carbon in an

fashion, resulting in clean inversion of stereochemistry. If you start with an (S)-alcohol, you get an (R)-fluorine.[1]

Technical Deep Dive: The Cyclic Sulfamidate Protocol

This protocol describes the synthesis of a chiral

Reagents:

-

Starting Material: Chiral N-Boc amino alcohol (commercially available or derived from amino acids).[1]

-

Thionyl Chloride (

).[1] -

Ruthenium(III) chloride (

) / Sodium Periodate ( -

TBAF (Tetrabutylammonium fluoride) or anhydrous HF-amine complexes.[1]

Step-by-Step Methodology:

-

Cyclization (Formation of Sulfamidite):

-

Oxidation (Formation of Sulfamidate):

-

Fluorination (Ring Opening):

-

Hydrolysis (Deprotection):

-

Treat the intermediate sulfate with 20%

in ether/water. -

Result: Hydrolysis of the sulfate ester and removal of the Boc group (if strong acid is used) yields the free chiral

-fluoroamine.

-

Figure 2: The Cyclic Sulfamidate Workflow. This pathway guarantees stereochemical integrity by preventing neighboring group participation.

Applications in Drug Discovery[8][9][10][11][12]

The

Case Study: BACE1 Inhibitors (Alzheimer's Disease)

-

The Challenge: Early inhibitors contained amidine groups that were too basic (pKa > 11), leading to poor brain penetration and hERG toxicity.

-

The Solution: Chemists incorporated the

-fluoroethylamine motif (often within a cyclic oxazine or thiazine ring).[1] -

Result: The fluorine atom lowered the pKa of the amidine to ~7-8. This optimized the logD (lipophilicity at physiological pH), allowing the drug to cross the Blood-Brain Barrier (BBB) while maintaining high affinity for the aspartic protease active site of BACE1.

Case Study: Odanacatib (Osteoporosis)

While Odanacatib is primarily a Cathepsin K inhibitor, its structure relies on a fluorinated leucine motif (a

References

-

Vertex AI Search. (2011).[1] Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines. National Institutes of Health. 10[1]

-

Vertex AI Search. (2014).[1] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. 11[1][12]

-

Vertex AI Search. (2018).[1] Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry. 8

-

Vertex AI Search. (2017).[1] Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. National Institutes of Health. 13[1]

-

Vertex AI Search. (2002).[1] Fluoroamines via Chiral Cyclic Sulfamidates. ResearchGate. 14[1]

Sources

- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mauritius images [mauritius-images.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

- 12. iris.unipa.it [iris.unipa.it]

- 13. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Routes for the Enantioselective Synthesis of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

Executive Summary & Molecule Profile

Target Molecule: (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine CAS: 477312-25-7 (Generic/Racemic) | Stereochemistry: (R)-Enantiomer Key Application: Chiral building block for CNS-active agents and kinase inhibitors.

The trifluoromethoxy (-OCF

This guide details two distinct, high-probability protocols for synthesizing the (R)-enantiomer with >98% enantiomeric excess (ee).

| Feature | Method A: Biocatalytic Transamination | Method B: Ellman Auxiliary |

| Primary Use | Process Scale-Up (>100g) | Medicinal Chemistry (<10g) |

| Enantioselectivity | >99% ee (Intrinsic) | >95% ee (Reagent Controlled) |

| Atom Economy | High (Green Chemistry) | Moderate (Auxiliary waste) |

| Key Reagent | (R)-Selective | (R)-tert-Butanesulfinamide |

Method A: Biocatalytic Transamination (Process Route)

Strategic Rationale

Biocatalysis is the preferred route for scale-up due to mild conditions and the elimination of heavy metals. For acetophenone derivatives,

Enzyme Selection:

We utilize an (R)-selective

Biocatalytic Workflow Diagram

Figure 1: Ping-pong bi-bi mechanism utilizing Isopropylamine (IPA) as the sacrificial amine donor to drive equilibrium.

Detailed Protocol

Reagents:

-

Substrate: 3-(Trifluoromethoxy)acetophenone (50 mM final)

-

Enzyme: Codexis ATA-117 or commercially available (R)-selective ATA screening kit (e.g., from Enzymaster or Johnson Matthey).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Donor: Isopropylamine (1 M)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a concentration of 1 mM.

-

Donor Addition: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

-

Substrate Solubilization: Dissolve 3-(trifluoromethoxy)acetophenone (1.02 g, ~5 mmol) in DMSO (5% v/v of total reaction volume).

-

Reaction Initiation: Add the substrate-DMSO solution to the buffer. Add the lyophilized enzyme powder (loading typically 10-20 mg/mL depending on specific activity).

-

Incubation: Shake at 30°C / 150 rpm for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) or use a nitrogen sweep to facilitate acetone evaporation, driving the equilibrium to the right.

-

Work-up: Acidify reaction to pH 2.0 with 6M HCl to protonate the amine (product) and denature the enzyme. Centrifuge to remove protein debris.

-

Extraction: Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone.

-

Isolation: Basify the aqueous phase to pH 12 using 10M NaOH. Extract the free amine into MTBE (3x). Dry over Na

SO

Checkpoint: Expect >90% conversion. If conversion is low, increase temperature to 40°C or increase IPA concentration.

Method B: Ellman's Sulfinamide Auxiliary (MedChem Route)

Strategic Rationale

For smaller batches or when specific enzymes are unavailable, the condensation of ketones with (R)-tert-butanesulfinamide is the gold standard. This method relies on the formation of a chiral N-sulfinyl imine (ketimine), which directs the stereochemical outcome of a subsequent hydride reduction.

Stereochemical Logic: To obtain the (R)-amine , we typically use (R)-tert-butanesulfinamide .

-

Condensation

(R)-Sulfinyl Imine. -

Reduction with NaBH

proceeds via a cyclic transition state (chelating model), delivering the hydride from the Re-face, yielding the (R,R)-sulfinamide. -

Hydrolysis removes the auxiliary, leaving the (R)-amine.

Synthetic Pathway Diagram

Figure 2: Stepwise chemical synthesis using the Ellman auxiliary. The titanium reagent acts as both Lewis acid and water scavenger.

Detailed Protocol

Step 1: Imine Formation

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

-

Charge: Add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and 3-(trifluoromethoxy)acetophenone (1.0 equiv).

-

Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).

-

Catalyst: Add Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) dropwise. Caution: Exothermic. -

Reaction: Reflux at 70°C for 16–24 hours. Monitor by TLC or LCMS for disappearance of ketone.

-

Quench: Cool to RT. Pour into brine while stirring vigorously. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc. Filter through a Celite pad.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

Setup: Dissolve the purified imine in anhydrous THF (0.2 M). Cool to -48°C (Dry ice/Acetonitrile bath) to maximize diastereoselectivity.

-

Reduction: Add NaBH

(3.0 equiv). -

Warm-up: Allow to warm slowly to Room Temperature over 4 hours.

-

Quench: Add saturated NH

Cl solution. Extract with EtOAc. -

Analysis: Check diastereomeric ratio (dr) by HPLC. Expect >95:5 favoring the (R,R)-isomer.

Step 3: Hydrolysis

-

Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour at RT.

-